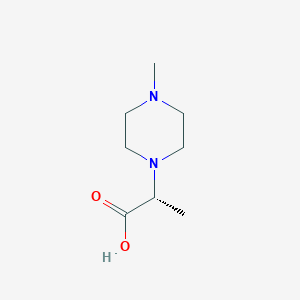

(R)-2-(4-Methylpiperazin-1-yl)propanoic acid

Description

(R)-2-(4-Methylpiperazin-1-yl)propanoic acid (CAS: 2091135-37-2) is a chiral piperazine derivative with the molecular formula C₈H₁₆N₂O₂ and a molecular weight of 172.23 g/mol . Its structure comprises a propanoic acid backbone substituted at the second carbon with a 4-methylpiperazine moiety. The compound is typically stored under controlled conditions, though exact storage guidelines are unspecified .

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(2R)-2-(4-methylpiperazin-1-yl)propanoic acid |

InChI |

InChI=1S/C8H16N2O2/c1-7(8(11)12)10-5-3-9(2)4-6-10/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m1/s1 |

InChI Key |

LZRLSYGKEOASIP-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)N1CCN(CC1)C |

Canonical SMILES |

CC(C(=O)O)N1CCN(CC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Methylpiperazin-1-yl)propanoic acid typically involves the reaction of ®-2-bromo-propanoic acid with 4-methylpiperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the piperazine ring. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of ®-2-(4-Methylpiperazin-1-yl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Methylpiperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups depending on the substituent used.

Scientific Research Applications

Chemical Properties and Structure

(R)-2-(4-Methylpiperazin-1-yl)propanoic acid has a molecular formula of C₈H₁₈N₂O₂ and a molecular weight of approximately 174.24 g/mol. Its structure features a piperazine ring which enhances its interaction with biological targets, particularly in the central nervous system (CNS) .

Neurological Disorders

The compound's structural similarity to neurotransmitters allows it to interact with various receptors in the CNS. Research indicates that compounds containing piperazine moieties exhibit activity against neurological disorders such as anxiety and depression. Specifically, (R)-2-(4-Methylpiperazin-1-yl)propanoic acid has been shown to modulate serotonin and dopamine pathways, making it a candidate for developing treatments for mood disorders .

Anticancer Activity

Recent studies have explored the potential of (R)-2-(4-Methylpiperazin-1-yl)propanoic acid derivatives as anticancer agents. For example, modifications of the compound have yielded analogs that exhibit significant antiproliferative activity against various cancer cell lines, including HeLa cells . The ability to inhibit tumor growth through targeted receptor interactions positions this compound as a promising lead in cancer therapeutics.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may possess enhanced pharmacological properties. The carboxylic acid group allows for typical reactions that can yield new compounds with potentially diverse biological activities .

Case Study 1: Interaction with Serotonin Receptors

In vitro studies have demonstrated that (R)-2-(4-Methylpiperazin-1-yl)propanoic acid exhibits binding affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A. These interactions suggest its potential use as an anxiolytic agent. Dose-response relationships indicated significant efficacy at micromolar concentrations, supporting further investigation into its therapeutic applications .

Case Study 2: Antitumor Activity Against Glioblastoma

A derivative of (R)-2-(4-Methylpiperazin-1-yl)propanoic acid was tested for its antitumor effects on glioblastoma cell lines. The study reported an IC₅₀ value significantly lower than that of standard chemotherapeutics, indicating its potential as a novel treatment option for aggressive brain tumors .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of ®-2-(4-Methylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic Acid

- Structure : Features a 4-fluorophenyl group on the piperazine ring instead of a methyl group.

- Molecular Formula : C₁₃H₁₇FN₂O₂ (MW: 252.28 g/mol) .

- Key Differences :

- The fluorophenyl substituent increases molecular weight and lipophilicity compared to the methyl group in the target compound.

- Fluorine’s electron-withdrawing nature may enhance metabolic stability and influence receptor-binding affinity in pharmaceutical contexts.

- Applications: Not explicitly stated, but fluorinated aromatic groups are common in CNS-targeting drugs due to improved blood-brain barrier penetration .

2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22)

- Structure : Substituted with a trifluoromethylphenyl group and a ketone instead of a carboxylic acid.

- Key Differences :

- The ketone group reduces acidity compared to the carboxylic acid in the target compound.

- Trifluoromethyl enhances hydrophobicity and may confer resistance to enzymatic degradation.

- Applications : Part of a class evaluated for biological activity, though specific data are unavailable .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Contains an Fmoc-protected piperazine and an acetic acid backbone.

- Molecular Formula: Not explicitly provided, but the Fmoc group significantly increases molecular weight and steric bulk .

- Key Differences: The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis, unlike the methyl group in the target compound. The acetic acid moiety (vs. propanoic acid) shortens the carbon chain, altering spatial properties.

- Applications : Primarily a synthetic intermediate in peptide chemistry .

Haloxyfop and Fluazifop (Pesticide Derivatives)

- Structure: Phenoxy-pyridinylpropanoic acid derivatives with herbicidal activity .

- Key Differences: Halogenated aromatic systems (e.g., trifluoromethylpyridine) dominate their structures, unlike the aliphatic piperazine in the target compound.

Structural and Functional Analysis

Table 1: Comparative Properties of (R)-2-(4-Methylpiperazin-1-yl)propanoic Acid and Analogs

Stereochemical Considerations

The (R) -configuration of the target compound may confer distinct binding properties compared to its (S) -enantiomer or racemic mixtures. For example, in , enantiomeric analogs (e.g., CW1-CW20) derived from (R)- and (S) -amino acids show divergent biological activities, underscoring the importance of chirality in drug design .

Biological Activity

(R)-2-(4-Methylpiperazin-1-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound (R)-2-(4-Methylpiperazin-1-yl)propanoic acid features a piperazine ring that contributes to its pharmacological properties. The structure can be represented as follows:

1. Enzyme Inhibition

Research indicates that (R)-2-(4-Methylpiperazin-1-yl)propanoic acid acts as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been shown to inhibit protein arginine methyltransferase 5 (PRMT5), which is crucial in various cancers, particularly those with deletions in the methylthioadenosine phosphorylase gene (MTAP) . This inhibition leads to synthetic lethality in MTAP-deleted cancer cells, making it a promising candidate for targeted cancer therapies.

2. Interaction with Receptors

The compound also exhibits activity against various receptors. Its structural modifications allow it to selectively bind to targets such as the Janus kinase 1 (JAK1), which plays a role in inflammatory responses and cancer . The selectivity for JAK1 suggests potential applications in treating autoimmune diseases and cancers.

Biological Activity Data

The following table summarizes key biological activities and findings related to (R)-2-(4-Methylpiperazin-1-yl)propanoic acid:

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| PRMT5 Inhibition | PRMT5 | 12 μM | |

| JAK1 Inhibition | JAK1 | Not specified | |

| Antiproliferative Activity | Various Cancer Cells | >90% at 10 μM |

Case Studies and Research Findings

Several studies have highlighted the significance of (R)-2-(4-Methylpiperazin-1-yl)propanoic acid in preclinical settings:

- Study on Cancer Cell Lines : A study evaluated the compound's efficacy against different cancer cell lines, demonstrating significant antiproliferative effects with IC50 values indicating potent activity against specific mutant forms of EGFR .

- Mechanistic Insights : Research utilizing shRNA screens identified PRMT5 and its substrate adaptors as critical targets, confirming the compound's role in disrupting essential pathways in cancer cells lacking MTAP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.